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Compound of Interest

Compound Name: JNJ-27141491

Cat. No.: B1244925 Get Quote

JNJ-27141491 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with JNJ-
27141491. The information addresses common issues, particularly those related to species

cross-reactivity, encountered during experimental procedures.

Frequently Asked Questions (FAQs)
Q1: Why am I observing no effect of JNJ-27141491 in my mouse/rat/dog cell-based assays?

A1: JNJ-27141491 is a potent and selective antagonist of the human C-C chemokine receptor

2 (hCCR2). It exhibits significantly lower activity against CCR2 from other species such as

mouse, rat, and dog. This is a known species cross-reactivity issue. Studies have shown that

JNJ-27141491 fails to significantly affect MCP-1 binding to mouse, rat, and dog cells, with an

IC50 value greater than 10 µM.[1][2] For human monocytes, the IC50 for blocking MCP-1

binding is approximately 0.4 µM.[1][2]

Q2: What is the mechanism of action for JNJ-27141491?

A2: JNJ-27141491 is a noncompetitive and orally active functional antagonist of human CCR2.

[1][2][3] Its inhibition of CCR2 function is insurmountable and reversible.[1][2] It effectively

suppresses hCCR2-mediated in vitro functions, including MCP-1-induced GTPγS binding,

calcium mobilization in response to MCP-1, MCP-3, and MCP-4, and leukocyte chemotaxis

towards MCP-1.[1][2]
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Q3: How can I test the efficacy of JNJ-27141491 in an in vivo model if it doesn't react with

rodent CCR2?

A3: To overcome the lack of cross-reactivity in rodent models, the recommended approach is to

use transgenic mice in which the native mouse CCR2 gene has been replaced with the human

CCR2 gene (hCCR2 knock-in mice).[1][2] In these mice, orally administered JNJ-27141491
has been shown to be effective.[1][3]

Q4: What are the expected IC50 values for JNJ-27141491 in human-based in vitro assays?

A4: The IC50 values for JNJ-27141491 in various human CCR2-mediated functional assays

are in the nanomolar range. For instance, it inhibits MCP-1-induced Ca2+ mobilization in

hCCR2-CHO cells with an IC50 of 13 nM.[3][4] The IC50 for inhibiting chemotaxis of human

peripheral blood mononuclear cells (PBMCs) toward MCP-1 is approximately 97 nM.[3]

Q5: Is JNJ-27141491 selective for CCR2?

A5: Yes, JNJ-27141491 is reported to be highly selective for CCR2. It has been shown to have

little to no effect on the function of other chemokine receptors tested, including CCR1, CCR3-8,

and CXCR1-3.[1][4]

Troubleshooting Guides
Problem: No inhibition observed in a non-human in vitro
chemotaxis assay.

Cause: This is the expected result due to the species-specific activity of JNJ-27141491. The

compound is a potent antagonist of human CCR2 but does not effectively block CCR2 from

common preclinical species like mice, rats, or dogs.

Solution:

Confirm the species of the cells used in your assay.

Switch to a human cell line (e.g., THP-1 cells) or primary human monocytes that

endogenously express CCR2.
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Alternatively, use a cell line recombinantly expressing human CCR2 (e.g., hCCR2-CHO

cells).

Problem: Inconsistent results in in vivo studies with
standard mouse models.

Cause: The lack of cross-reactivity of JNJ-27141491 with murine CCR2 will result in a lack of

efficacy in wild-type mouse models.

Solution:

Utilize transgenic mice that express human CCR2. These "humanized" models will allow

for the evaluation of JNJ-27141491's in vivo effects.

In these hCCR2 knock-in mice, JNJ-27141491 has demonstrated oral activity, inhibiting

monocyte and neutrophil recruitment.[1][3]

Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of JNJ-27141491 on CCR2 Function

Assay
Cell
Type/System

Species IC50 Value Reference

MCP-1 Binding Monocytes Human 0.4 µM [1][2]

Cells Mouse, Rat, Dog > 10 µM [1][2]

Ca2+

Mobilization

hCCR2-CHO

cells
Human 13 nM [3][4]

THP-1 cells Human 13 nM [3]

Blood Monocytes Human 43 nM [3]

GTPγS Binding
hCCR2-CHO cell

membranes
Human 38 nM [3]

Chemotaxis Human PBMC Human 97 nM [3]
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Table 2: In Vivo Efficacy of JNJ-27141491 in hCCR2 Knock-in Mice

Model Dosing Regimen Effect Reference

mMCP-1/LPS-induced

leukocyte recruitment

5-40 mg/kg q.d. or

b.i.d. (oral)

Dose-dependent

inhibition of monocyte

and neutrophil

recruitment.

[1][3]

Experimental

Autoimmune

Encephalomyelitis

(EAE)

20 mg/kg q.d. (oral)

Significantly delayed

onset and temporarily

reduced neurological

signs.

[1][3]

Experimental Protocols
Key Experiment: Calcium Mobilization Assay
This assay measures the ability of JNJ-27141491 to inhibit MCP-1-induced intracellular

calcium mobilization in cells expressing human CCR2.

Cell Preparation:

Use either Chinese Hamster Ovary (CHO) cells stably transfected with human CCR2

(hCCR2-CHO) or a human cell line endogenously expressing CCR2 (e.g., THP-1).

Culture cells to an appropriate density.

On the day of the experiment, harvest the cells and resuspend them in a suitable buffer

(e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Dye Loading:

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the

manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.

Compound Incubation:

Wash the cells to remove excess dye and resuspend them in the assay buffer.
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Aliquot the cell suspension into a 96-well plate.

Add varying concentrations of JNJ-27141491 to the wells and incubate for a

predetermined time (e.g., 15-30 minutes) at room temperature to allow for receptor

binding.

Signal Measurement:

Place the plate into a fluorescence plate reader equipped with an automated injection

system.

Establish a baseline fluorescence reading.

Inject a solution of MCP-1 (at a concentration that elicits a submaximal response, e.g.,

EC80) into each well.

Immediately begin recording the fluorescence intensity over time to measure the

intracellular calcium flux.

Data Analysis:

Calculate the increase in fluorescence (peak minus baseline) for each well.

Plot the percentage of inhibition of the MCP-1 response against the concentration of JNJ-
27141491.

Determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Troubleshooting Species Cross-Reactivity

In Vitro Experiments In Vivo Experiments
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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